Ropa

Overview

Description

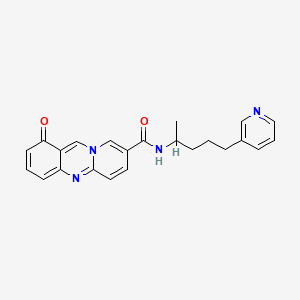

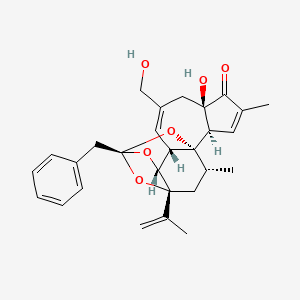

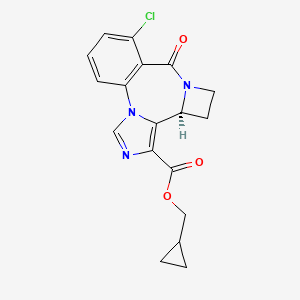

ROPA, also known as Resiniferonol 9,13,14-ortho-phenylacetate, is a potent PKCalpha and PKCgamma activator that promotes tumor growth through PKC-activation.

Scientific Research Applications

Funding and Research Support

The Realising Our Potential Award (ROPA) scheme in the UK has been influential in supporting researchers. Studies indicate that those who received this compound funding were successful in generating additional income from various sources. For instance, some scientists report that this compound-funded work aided them in securing follow-up funding from industry, research councils, and other bodies such as the EU (Durrani, 1998). Furthermore, the this compound scheme itself has a notable success rate, funding a significant proportion of applications, which suggests its importance in supporting diverse research projects (Goddard, 1996).

Assisted Reproductive Technology

This compound, or Reception of Oocytes from Partner, is a novel concept in assisted reproductive technology. This method allows lesbian couples to both participate biologically in the conception process. One partner provides the eggs while the other carries the embryo. This has been a pioneering event in several countries and is among the first of its kind globally. The technique has shown promise with successful pregnancies and births reported (Marina et al., 2010; Zeiler & Malmquist, 2014).

Microbiology and Disease Research

In microbiology, the this compound gene, found in bacteria like Streptococcus mutans, plays a crucial role in stress tolerance, competence development, and biofilm formation. Research shows that this compound-deficient mutants of S. mutans exhibit decreased tolerance to acid and oxidative stresses, impacting their virulence properties (Wen et al., 2005). Similarly, in Streptococcus pyogenes, this compound contributes to the secretion and processing of secreted cysteine proteinases, crucial for the pathogenicity of the bacteria (Lyon et al., 1998).

Optical Fiber Sensing and Communication

This compound technology has significant applications in optical fiber sensing and communication. For example, research has successfully extended vibration sensing distances using this compound, enhancing optical power significantly for Φ-OTDR (Phase-sensitive Optical Time Domain Reflectometer) systems (Yu et al., 2022). Additionally, studies have focused on optimizing configurations of Remote Optically Pumped Amplification (this compound) units in long-span optical transmission systems, emphasizing their importance in communication technology (Xue-y, 2014).

Real-time Optimization in Process Control

In the field of process control, Real-time Optimization with Persistent Adaptation (this compound) is a novel approach that integrates online parameter estimation in optimization cycles. This methodology has shown promise in enhancing economic performance and disturbance detection in various applications, such as the Williams–Otto reactor (Matias & Le Roux, 2018; Matias et al., 2021).

properties

IUPAC Name |

(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-8-(hydroxymethyl)-4,17-dimethyl-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-16(2)26-12-18(4)28-21(11-20(15-29)13-25(31)22(28)10-17(3)23(25)30)24(26)32-27(33-26,34-28)14-19-8-6-5-7-9-19/h5-11,18,21-22,24,29,31H,1,12-15H2,2-4H3/t18-,21+,22-,24-,25-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKXTXJQZGIKQZ-WAGMVDSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)CO)O)C)OC(O3)(O2)CC6=CC=CC=C6)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)CO)O)C)O[C@](O3)(O2)CC6=CC=CC=C6)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973441 | |

| Record name | 2-Benzyl-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(prop-1-en-2-yl)-3a,3b,6,6a,9a,10,11,11a-octahydro-2H,7H-2,9b-epoxyazuleno[4',5':5,6]benzo[1,2-d][1,3]dioxol-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57852-42-3 | |

| Record name | (2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-Octahydro-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(1-methylethenyl)-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57852-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ROP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057852423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyl-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(prop-1-en-2-yl)-3a,3b,6,6a,9a,10,11,11a-octahydro-2H,7H-2,9b-epoxyazuleno[4',5':5,6]benzo[1,2-d][1,3]dioxol-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Resiniferatoxin : 4-hydroxy-3-methoxy-benzeneacetic acid [(2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-octahydro-6a-hydroxy-8,10-dimethyl-11a-(1-methylethenyl)-7-oxo-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-5-yl]methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main motivations for lesbian couples choosing ROPA over other assisted reproductive techniques?

A1: Research suggests that the primary motivation for lesbian couples choosing this compound is the desire to share biological motherhood. [ [] ] Unlike donor insemination, where only one partner is biologically related to the child, this compound allows both partners to actively participate in the child's conception. One partner provides the oocytes (genetic mother), and the other carries the pregnancy (gestational mother). [ [] ]

Q2: Are there medical reasons for choosing this compound besides the desire for shared biological motherhood?

A2: Yes, medical indications can also influence the decision to utilize this compound. For instance, if one partner has a condition affecting their egg quality or quantity, this compound allows the couple to utilize the other partner's oocytes, potentially improving the chances of a successful pregnancy. [ [] ]

Q3: How do the reproductive outcomes of this compound compare to traditional IVF using autologous oocytes in lesbian couples?

A3: A study comparing this compound to autologous IVF in lesbian couples found significantly better reproductive outcomes after the first embryo transfer in the this compound group, including higher rates of biochemical pregnancy, clinical pregnancy, ongoing pregnancy, and live birth. [ [] ] This suggests that this compound, when medically indicated, might offer a potential advantage by allowing the couple to choose the optimal combination of oocyte provider and gestational mother. [ [] ]

Q4: What are some ethical and legal considerations surrounding the this compound method?

A4: this compound raises several ethical and legal questions, many of which remain under debate. These include the legal recognition of both partners as parents, the rights of the child to know their genetic origin, and potential issues surrounding donor anonymity laws. [ [], [] ]

Q5: Is there any evidence to suggest differences in motherhood experiences between lesbian couples using this compound and those using other ART methods?

A5: While limited research is available specifically comparing motherhood experiences after this compound to other ART methods, existing studies indicate that children raised in lesbian-parent families, regardless of the conception method, generally thrive and demonstrate positive developmental outcomes. [ [] ]

Q6: What is the function of the this compound protein in Rhizobium leguminosarum?

A6: In Rhizobium leguminosarum bv. viciae strain 248, this compound is an outer membrane protein that constitutes the low molecular weight part of antigen group III. [ [] ] It has been shown to decrease in density during the differentiation of bacteria into nitrogen-fixing bacteroids. [ [] ]

Q7: Are there other genes homologous to this compound in Rhizobium leguminosarum?

A7: Yes, R. leguminosarum strains contain genes homologous to this compound. One such gene, ropA2, encodes the high molecular weight part of the outer membrane protein antigen group III. This gene is repressed during symbiosis, unlike this compound. [ [] ]

Q8: What role does this compound play in copper transport in Rhizobium etli CFN42?

A9: In R. etli CFN42, RopAe, a homolog of this compound, is believed to be involved in copper transport. Disruption of the ropAe gene leads to increased copper tolerance in the bacterium, suggesting a role in copper uptake. [ [] ]

Q9: Is the expression of ropAe in Rhizobium etli CFN42 regulated by copper levels?

A10: Yes, ropAe expression in R. etli CFN42 is regulated by copper availability. The gene maintains a low basal transcription level when copper is abundant but is upregulated under copper-limiting conditions. This suggests a mechanism for the bacterium to regulate copper uptake based on environmental copper concentrations. [ [] ]

Q10: What is the role of this compound in Streptococcus mutans?

A11: In Streptococcus mutans, this compound is a trigger factor homologue. It plays a significant role in stress tolerance, contributing to acid and oxidative stress resistance. Additionally, this compound is involved in genetic competence, influencing the bacterium's ability to uptake exogenous DNA. [ [] ]

Q11: How does this compound affect biofilm formation in Streptococcus mutans?

A12: this compound significantly influences biofilm formation in Streptococcus mutans, albeit with opposing effects depending on the available carbohydrate source. In glucose-rich environments, this compound deficiency leads to a significant decrease in biofilm formation. Conversely, in sucrose-rich environments, this compound deficiency enhances biofilm formation. This contrasting effect is attributed to this compound's regulatory role in glucosyltransferases expression, which are crucial enzymes for biofilm formation in S. mutans. [ [] ]

Q12: What is the role of this compound in Streptococcus pyogenes?

A13: In Streptococcus pyogenes, this compound is involved in the secretion and processing of the secreted cysteine proteinase (SCP). It assists in targeting the SCP to the secretory pathway and promotes its proper folding and activation upon secretion. [ [] ]

Q13: What are the implications of this compound being a trigger factor homologue in bacteria?

A14: Trigger factors are generally involved in protein folding and quality control in bacteria. The identification of this compound as a trigger factor homologue in different bacteria suggests a conserved role in protein folding and secretion processes. Its involvement in diverse cellular processes, such as stress tolerance, competence, and virulence factor production, underscores its importance in bacterial physiology. [ [], [] ]

Q14: Have amyloid proteins been identified in Rhizobium leguminosarum?

A15: Yes, using a proteomic method for screening and identification of amyloids (PSIA), researchers have identified 54 potential amyloidogenic proteins in the proteome of Rhizobium leguminosarum. Among them, this compound and RopB, predicted to have β-barrel structures, were further investigated. [ [] ]

Q15: What is the significance of this compound and RopB forming amyloid fibrils in Rhizobium leguminosarum?

A16: The ability of this compound and RopB to form amyloid fibrils in vitro and in vivo suggests a potential role in the bacterium's physiology. While the precise function of these amyloids in R. leguminosarum remains unclear, their presence within the bacterial capsules suggests a possible role in plant-microbe interactions during symbiosis. [ [] ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid](/img/structure/B1679445.png)

![Sodium;3-[(3R,4S,5S,7R)-7-[(3S,5S)-5-ethyl-5-[(5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-6-methyl-2,4-dinitrophenolate](/img/structure/B1679461.png)

![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)